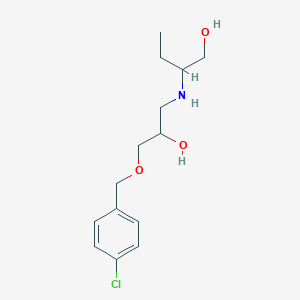
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol is a complex organic compound that features a combination of functional groups, including a chlorobenzyl ether, a hydroxypropyl group, and an amino alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol typically involves multiple steps, starting with the preparation of the chlorobenzyl ether. This can be achieved by reacting 4-chlorobenzyl chloride with a suitable alcohol under basic conditions. The resulting chlorobenzyl ether is then subjected to further reactions to introduce the hydroxypropyl and amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorobenzyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
科学研究应用
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxypropyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorobenzyl ether moiety can interact with hydrophobic regions of proteins, affecting their function.
相似化合物的比较
Similar Compounds
2-((3-((4-Bromobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-((3-((4-Methylbenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Contains a methyl group instead of chlorine.
2-((3-((4-Nitrobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol: Features a nitro group in place of chlorine.
Uniqueness
The presence of the chlorobenzyl ether group in 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
生物活性
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Synthesis
The compound has the following IUPAC name: 2-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]butan-1-ol . It consists of a butan-1-ol backbone with a hydroxypropyl moiety and a chlorobenzyl ether group, which contributes to its unique chemical properties. The synthesis typically involves several steps, starting with the preparation of the chlorobenzyl ether through reactions involving 4-chlorobenzyl chloride and a suitable alcohol under basic conditions. Subsequent reactions introduce the hydroxypropyl and amino groups, culminating in the final product.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The hydroxypropyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity.
- Hydrophobic Interactions : The chlorobenzyl ether moiety can engage with hydrophobic regions of proteins, potentially affecting their function.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Case Studies and Research Findings
While direct studies on this compound are sparse, related compounds have provided insights into its potential:
属性
IUPAC Name |
2-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3/c1-2-13(8-17)16-7-14(18)10-19-9-11-3-5-12(15)6-4-11/h3-6,13-14,16-18H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDUSVCVGWAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(COCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













